molecular formula C8H9BrS B13628924 (2-Bromo-4-methylphenyl)methanethiol

(2-Bromo-4-methylphenyl)methanethiol

Cat. No.: B13628924
M. Wt: 217.13 g/mol
InChI Key: ZEVOEBQOUZUJSJ-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methanethiol is an organosulfur compound featuring a brominated aromatic ring with a methyl substituent at the para position and a thiol (-SH) functional group attached to the benzylic carbon. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for metal-complexing ligands. However, its toxicological and environmental profiles remain understudied compared to simpler thiols like methanethiol (CH₃SH), which are well-documented in microbial sulfur cycles and anaerobic toxicity responses .

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

(2-bromo-4-methylphenyl)methanethiol

InChI

InChI=1S/C8H9BrS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3

InChI Key

ZEVOEBQOUZUJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CS)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methanethiol typically involves the bromination of 4-methylphenylmethanethiol. One common method is the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method is efficient and minimizes the generation of toxic byproducts .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to ensure high selectivity and yield. For example, the continuous bromination of paracresol (4-methylphenol) can be employed to produce 2-bromo-4-methylphenol, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Substitution: Products include various substituted phenylmethanethiols.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include the corresponding hydrogenated phenylmethanethiol.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methanethiol involves its reactivity with nucleophiles and electrophiles. The bromine atom and thiol group are key functional groups that participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in biological systems, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Analogues

a. Methanethiol (CH₃SH)

  • Key Differences: Methanethiol lacks the aromatic bromine and methyl groups, resulting in lower molecular weight (48.11 g/mol vs. ~215.1 g/mol for (2-Bromo-4-methylphenyl)methanethiol) and higher volatility. Methanethiol is a critical intermediate in microbial sulfur metabolism, with methanotrophs oxidizing it to H₂S as a detoxification mechanism . In contrast, the bulkier aromatic structure of this compound likely limits its bioavailability to microorganisms.

b. 4-(Bromomethyl)benzaldehyde

  • Key Differences: The aldehyde group in 4-(Bromomethyl)benzaldehyde (vs. thiol in the target compound) increases electrophilicity, making it more reactive in cross-coupling reactions.

c. 2-Bromo-4'-methoxyacetophenone

  • Key Differences: The acetophenone backbone and methoxy group enhance stability but reduce nucleophilicity compared to the thiol-containing compound. 2-Bromo-4'-methoxyacetophenone is primarily used as a synthetic intermediate under controlled conditions , whereas this compound’s thiol group enables applications in metal chelation or polymer crosslinking.
Physicochemical Properties (Hypothetical Comparison Table)
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Reactivity Highlights
This compound C₈H₉BrS 215.1 ~250–280 (decomposes) Nucleophilic thiol, bromine substitution
Methanethiol CH₃SH 48.11 6.0 Microbial detoxification
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 ~230–240 Electrophilic aldehyde
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 245.08 ~300–310 Ketone-mediated coupling

Note: Experimental data for this compound is scarce; values are inferred from structural analogues.

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